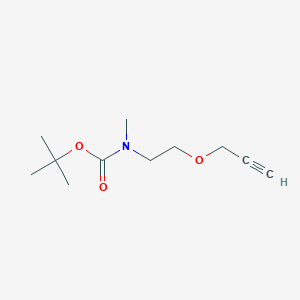
tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.3 g/mol . It is a crosslinker consisting of a propargyl group and a tert-butoxycarbonyl (t-Boc) protected amine group. The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions, while the t-Boc protected amine can be deprotected under mild acidic conditions .
Preparation Methods
The synthesis of tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate involves the reaction of propargyl alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and typically requires a solvent like dichloromethane . The industrial production methods are similar but may involve larger-scale equipment and more stringent purification processes to ensure high purity and yield .
Chemical Reactions Analysis
tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, particularly with azide-bearing compounds, forming triazoles via Click Chemistry.
Deprotection Reactions: The t-Boc protected amine group can be deprotected under mild acidic conditions, such as treatment with trifluoroacetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include copper catalysts for Click Chemistry and acids like trifluoroacetic acid for deprotection . The major products formed from these reactions are triazoles and free amines .
Scientific Research Applications
tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate involves its ability to participate in Click Chemistry reactions. The propargyl group reacts with azide-bearing compounds to form stable triazole linkages, which are useful in various applications . The t-Boc protected amine group can be deprotected to reveal a free amine, which can further react with other functional groups .
Comparison with Similar Compounds
Similar compounds to tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate include:
tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate: This compound has an additional ethoxy group, making it slightly more hydrophilic.
tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: This compound has two propargyl groups, increasing its reactivity in Click Chemistry reactions.
t-Butyldiphenyl(prop-2-ynyloxy)silane: This compound contains a silane group, which can be useful in silicon-based chemistry.
The uniqueness of this compound lies in its balanced reactivity and stability, making it versatile for various applications .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(2-prop-2-ynoxyethyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-6-8-14-9-7-12(5)10(13)15-11(2,3)4/h1H,7-9H2,2-5H3 |
InChI Key |
LFVZNPIVNLOOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


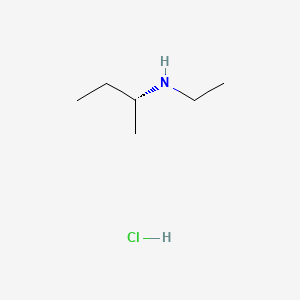

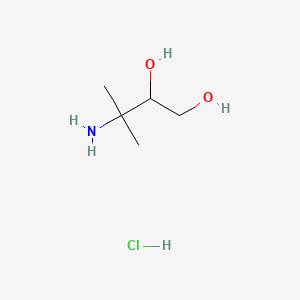
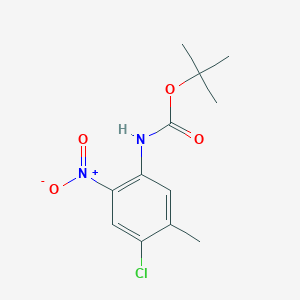
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
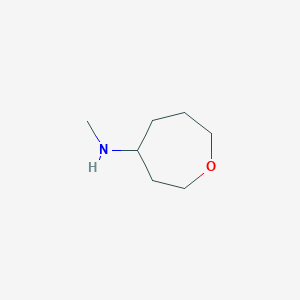

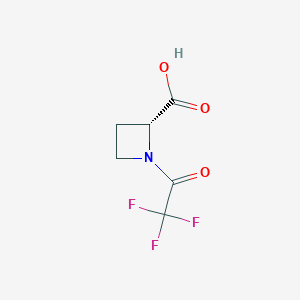
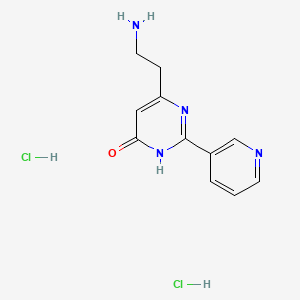

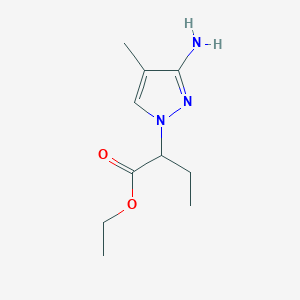
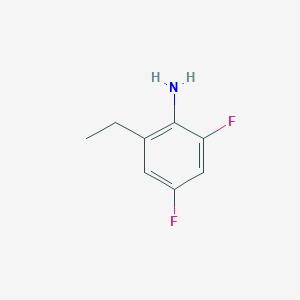
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
